molecular formula C20H17N3O3 B11557268 4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid

4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid

Cat. No.: B11557268
M. Wt: 347.4 g/mol
InChI Key: KDRSGAHOYNISDK-WSDLNYQXSA-N
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Description

4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that features a naphthalene ring, an amide group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through nitration and subsequent reduction reactions.

    Amidation Reaction: The naphthalene derivative is then reacted with an appropriate amine to form the amide linkage.

    Condensation Reaction: The amide is further reacted with a benzoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or reduced amides.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthalene-1-amine and naphthalene-2-carboxylic acid share structural similarities.

    Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid are structurally related.

Uniqueness

4-[(E)-({2-[(NAPHTHALEN-1-YL)AMINO]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to its combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O3/c24-19(23-22-12-14-8-10-16(11-9-14)20(25)26)13-21-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,21H,13H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

KDRSGAHOYNISDK-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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